molecular formula C27H28N2O7 B11154973 4-[(N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl)amino]butanoic acid

4-[(N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-phenylalanyl)amino]butanoic acid

Cat. No.: B11154973
M. Wt: 492.5 g/mol
InChI Key: LNGZPANXRWBGBC-QFIPXVFZSA-N
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Description

4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[c]chromen moiety

Preparation Methods

The synthesis of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[c]chromen core, followed by the introduction of the acetamido and phenylpropanamido groups. The final step involves the addition of the butanoic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell function, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID include other cyclopenta[c]chromen derivatives and acetamido compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of 4-{2-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]-3-PHENYLPROPANAMIDO}BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

4-[[(2S)-2-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]-3-phenylpropanoyl]amino]butanoic acid

InChI

InChI=1S/C27H28N2O7/c30-24(16-35-18-11-12-20-19-8-4-9-21(19)27(34)36-23(20)15-18)29-22(14-17-6-2-1-3-7-17)26(33)28-13-5-10-25(31)32/h1-3,6-7,11-12,15,22H,4-5,8-10,13-14,16H2,(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1

InChI Key

LNGZPANXRWBGBC-QFIPXVFZSA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCCCC(=O)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NC(CC4=CC=CC=C4)C(=O)NCCCC(=O)O

Origin of Product

United States

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